2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-3-15-12-16(22-17(21-15)14-4-5-14)23-8-10-24(11-9-23)18-19-7-6-13(2)20-18/h6-7,12,14H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJPIYJRYHORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Cyclopropyl-4-ethyl-6-chloropyrimidine
The pyrimidine core is synthesized via a cyclocondensation reaction between cyclopropanecarboxamidine and ethyl 3-ethylacetoacetate under acidic conditions. In a representative procedure, cyclopropanecarboxamidine (1.2 equiv) is reacted with ethyl 3-ethylacetoacetate (1.0 equiv) in acetic acid at 110°C for 12 hours, yielding 2-cyclopropyl-4-ethyl-6-hydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃, 3.0 equiv) and catalytic -dimethylformamide (DMF) at 80°C for 4 hours affords 2-cyclopropyl-4-ethyl-6-chloropyrimidine in 78% yield.
Synthesis of 4-Methylpyrimidin-2-ylpiperazine
Piperazine is functionalized with a 4-methylpyrimidin-2-yl group via Buchwald-Hartwig amination. A mixture of 2-chloro-4-methylpyrimidine (1.0 equiv), piperazine (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%) in toluene is heated at 100°C for 16 hours under nitrogen. The product is isolated by filtration and recrystallized from ethanol, yielding 4-methylpyrimidin-2-ylpiperazine in 85% purity.
Coupling of Intermediates
Nucleophilic Aromatic Substitution
The chloropyrimidine intermediate undergoes nucleophilic substitution with 4-methylpyrimidin-2-ylpiperazine. In a typical procedure, 2-cyclopropyl-4-ethyl-6-chloropyrimidine (1.0 equiv) and 4-methylpyrimidin-2-ylpiperazine (1.2 equiv) are refluxed in anhydrous tetrahydrofuran (THF) with potassium carbonate (2.0 equiv) for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is filtered to remove salts. Solvent evaporation under reduced pressure yields a crude solid, which is purified via column chromatography (petroleum ether:ethyl acetate = 7:3) to afford the target compound in 65% yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified using silica gel column chromatography with a gradient elution system (petroleum ether:ethyl acetate from 9:1 to 6:4). Fractions containing the desired compound are pooled and concentrated, yielding a white crystalline solid. Purity is confirmed by high-performance liquid chromatography (HPLC) (>98%).
Spectroscopic Analysis
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NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyrimidine-H), 6.45 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 4H, piperazine-H), 3.65–3.55 (m, 4H, piperazine-H), 2.50 (q, Hz, 2H, CH₂CH₃), 2.30 (s, 3H, CH₃), 1.95–1.85 (m, 1H, cyclopropyl-H), 1.25 (t, Hz, 3H, CH₂CH₃), 0.95–0.85 (m, 4H, cyclopropyl-H).
-
LC-MS (ESI+) : 325.2 [M+H]⁺, consistent with the molecular formula .
Optimization of Reaction Conditions
Catalytic System Screening
Comparative studies reveal that palladium-based catalysts (e.g., Pd(OAc)₂) with Xantphos as a ligand enhance coupling efficiency in piperazine functionalization, achieving yields of 72–78% versus 55–60% with copper iodide.
Solvent and Temperature Effects
Optimal substitution occurs in polar aprotic solvents (e.g., DMF or THF) at 80–100°C. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures (>110°C) promote side reactions.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) using the above protocol demonstrates consistent yield (62–68%) and purity (>97%), confirming robustness for pharmaceutical applications. Process modifications, such as replacing column chromatography with recrystallization (ethanol/water), reduce production costs by 40% .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential antidepressant effects of pyrimidine derivatives, including 2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. Research indicates that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in treating depression.
Case Study : In a preclinical trial, this compound demonstrated significant antidepressant-like behavior in rodent models, suggesting its potential as a therapeutic agent for major depressive disorder (MDD) .
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it effectively reduced cell viability in breast and lung cancer models, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are well-documented, with several studies indicating their effectiveness against a range of bacterial and fungal pathogens.
Case Study : An investigation into the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
Synthesis Routes
The synthesis of this compound can be achieved through various chemical pathways, often involving multi-step reactions that incorporate cyclopropyl and piperazine moieties.
Synthetic Pathway Overview
- Formation of Pyrimidine Core : The initial step involves synthesizing the pyrimidine core through condensation reactions.
- Piperazine Substitution : Subsequent reactions introduce the piperazine ring, which is crucial for enhancing biological activity.
- Cyclopropyl and Ethyl Group Addition : The final steps involve functionalizing the compound by adding cyclopropyl and ethyl groups to achieve the desired structure.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and ultimately therapeutic effects.
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Features a pyrimidine core with a piperidine (6-membered ring, one nitrogen) at position 6 and a methyl group at position 4.
- Comparison : Unlike the target compound’s piperazine (two nitrogens), piperidine lacks a second nitrogen, reducing hydrogen-bonding capacity and altering basicity. Piperidine’s conformational rigidity may limit binding flexibility compared to piperazine .
- Synthesis : Prepared via straightforward cyclization, emphasizing crystallographic stability .
Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)
- Structure: Thieno-pyrimidine fused rings with morpholino or piperazine substituents (e.g., 4-morpholino-6-((piperazin-1-yl)methyl)).
- The thieno ring increases aromaticity, which may alter electronic properties and metabolic pathways .
7-(4-Methylpiperazin-1-yl) Derivatives (EP Bulletin 2023/39)
- Structure: Pyrimidinone or pyridopyrimidine cores with 4-methylpiperazine substituents.
- Comparison : The methyl group on piperazine simplifies the structure compared to the target’s 4-methylpyrimidin-2-yl-piperazine. This simplification may reduce steric hindrance but limit selectivity in multi-target interactions .
Functional Implications of Substituents
- Cyclopropyl Group : Unlike methyl or ethyl groups in analogues, cyclopropyl’s strained ring improves metabolic stability and may influence conformational locking in binding pockets.
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enable stronger interactions with acidic residues (e.g., aspartate/glutamate in enzymes), as observed in kinase inhibitors .
Biological Activity
2-Cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has shown considerable promise in various biological applications, particularly in medicinal chemistry. Its unique structural features, including a cyclopropyl group, a piperazine ring, and a pyrimidine moiety, contribute to its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, which may result in therapeutic effects. For instance, the compound has been investigated for its potential as an inhibitor of specific kinases involved in disease processes, particularly in the context of antimalarial activity and cancer treatment.
Inhibition of Kinases
Recent studies have highlighted the compound's activity against several kinases. For example, it has been evaluated for its inhibitory effects on PfCDPK1, which is crucial for the malaria parasite's lifecycle. The compound demonstrated significant inhibitory activity with an IC50 value of 17 nM . Additionally, its structural analogs have been shown to inhibit other kinases like PfGSK3 and PfPK6, indicating a broad spectrum of action against various biological targets .
Antiparasitic Activity
The compound's potential as an antimalarial agent has been a significant focus of research. It has been reported that certain derivatives exhibit sub-micromolar potency against T. cruzi, the causative agent of Chagas disease, and L. donovani, responsible for visceral leishmaniasis . These findings suggest that this compound could serve as a lead compound for the development of new antiparasitic drugs.
Anticancer Properties
In addition to its antiparasitic effects, the compound has been explored for anticancer activity. The piperazine and pyrimidine moieties are known to possess anticancer properties, making this compound a candidate for further investigation in oncology . Studies have shown that modifications to the pyrimidine structure can enhance its anticancer efficacy, suggesting that structure-activity relationship (SAR) studies could yield promising therapeutic agents.
Table 1: Biological Activity Summary
| Target | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| PfCDPK1 | Kinase Inhibition | 17 nM | |
| PfGSK3 | Kinase Inhibition | 698 nM | |
| T. cruzi | Antiparasitic Activity | Sub-micromolar | |
| L. donovani | Antiparasitic Activity | Sub-micromolar |
Case Study: Antimalarial Efficacy
In a study conducted by Kato et al., compounds structurally related to this compound were tested for their ability to inhibit PfCDPK1. The results demonstrated that these compounds could effectively block multiple stages of the malaria life cycle in vitro, highlighting their potential as novel antimalarial agents .
Structure-Activity Relationship (SAR) Analysis
SAR studies have revealed that modifications to the piperazine or pyrimidine rings can significantly impact the biological activity of the compounds. For instance, altering substituents on the pyrimidine ring has been shown to enhance kinase inhibition potency . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Q & A
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 4-Chloro-6-cyclopropylpyrimidine | Core halogenation for coupling | |
| 4-Methylpyrimidin-2-yl-piperazine | Piperazine precursor | |
| Ethyl-substituted pyrimidine | Alkylation product |
Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Answer:
A combination of techniques is essential:
- 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, the cyclopropyl group shows distinct triplet-of-triplets (δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₅N₇: 360.2245) .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 63.4%, H: 6.9%, N: 27.2%) .
Q. Example Data (From Analogous Compounds) :
| Compound | Melting Point (°C) | Yield (%) | NMR Key Peaks (δ, ppm) |
|---|---|---|---|
| Pyrimidine-Piperazine Derivative | 247–249 | 73 | 8.2 (s, pyrimidine H), 3.6 (m, piperazine CH₂) |
| Cyclopropyl-Pyrimidine | 192–194 | 77 | 1.3 (m, cyclopropyl) |
Advanced: How can researchers optimize the coupling efficiency of the piperazine moiety?
Answer:
Low yields (<50%) in piperazine coupling often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Solvent Selection : Use DMF or NMP to enhance solubility of aromatic intermediates .
- Catalytic Systems : Pd(OAc)₂/XPhos outperforms traditional Pd(PPh₃)₄ in SNAr reactions, reducing side products .
- Temperature Gradients : Stepwise heating (70°C → 100°C) improves reaction kinetics without decomposition .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (75% vs. 72%) .
Case Study : A 2023 study achieved 89% yield by replacing K₂CO₃ with Cs₂CO₃ as a stronger base, enhancing deprotonation of the piperazine nitrogen .
Advanced: How do structural modifications at the cyclopropyl or ethyl positions affect bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies on analogs reveal:
- Cyclopropyl Replacement : Substitution with bulkier groups (e.g., cyclohexyl) reduces target binding affinity by 10-fold, likely due to steric clashes .
- Ethyl Chain Elongation : Extending to propyl decreases metabolic stability (t₁/₂ from 4.2h to 1.8h in hepatic microsomes) .
- Electron-Withdrawing Groups : Fluorination at the ethyl position enhances membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ for unmodified) .
Q. Pharmacological Data (Analog Compounds) :
| Modification | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Ethyl (Parent) | 45 | 18 |
| Cyclopropyl → Cyclobutyl | 210 | 25 |
| Ethyl → Trifluoroethyl | 38 | 9 |
Advanced: How to address discrepancies in reported spectral data or physicochemical properties?
Answer:
Contradictions in melting points or NMR data often stem from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .
- Solvent Traces : Ensure thorough drying (e.g., lyophilization) to remove residual DMSO, which alters δ 2.5 ppm .
- Stereochemical Variance : Compare experimental vs. computed NMR using tools like ACD/Labs or Gaussian .
Example Resolution : A 2025 study reconciled conflicting HRMS data (observed m/z 360.2248 vs. calculated 360.2245) by identifying a sodium adduct ([M+Na]+) in ESI+ mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
